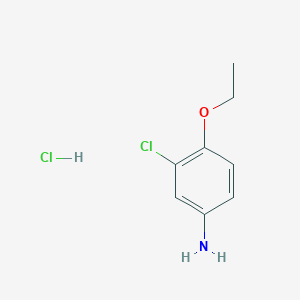

3-Chloro-4-ethoxyaniline hydrochloride

Description

Chemical Structure and Synthesis 3-Chloro-4-ethoxyaniline hydrochloride (CAS: 5211-02-9) is a halogenated aniline derivative with the molecular formula C₈H₁₀ClNO·HCl (molecular weight: 208.08 g/mol for the hydrochloride form). It is synthesized via regioselective chlorination of 4-ethoxyphenylnitrone using oxalyl chloride in tetrahydrofuran (THF), followed by acid hydrolysis with concentrated HCl at 72°C . The product is isolated as a solid through solvent precipitation (acetonitrile and dichloromethane) and validated via HPLC against authentic standards .

Applications

This compound serves as a high-value intermediate in the dye industry due to its meta-chlorination and ethoxy substitution pattern, which enhances electronic properties for chromophore development . Its commercial demand is significant, though its synthesis cost is elevated due to stringent regiochemical control .

Properties

IUPAC Name |

3-chloro-4-ethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-6(10)5-7(8)9;/h3-5H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNYSKLCAJBIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Chlorination Using Thionyl Chloride

| Step | Conditions | Notes |

|---|---|---|

| Chlorination | 0°C to room temperature | Controlled addition of SOCl₂ to 4-ethoxyaniline in DCM |

| Workup | Quenching with water | Removal of excess reagents and by-products |

| Salt Formation | Reaction with HCl | Precipitation of 3-Chloro-4-ethoxyaniline hydrochloride |

Research Findings:

This method yields high purity (>99%) with yields often exceeding 85%, depending on reaction time and temperature control. The process is scalable for industrial production, with optimized parameters reducing side reactions.

Method B: Chlorination via Nitration and Reduction

An alternative route involves nitration of 4-ethoxyaniline, followed by selective chlorination and reduction steps, as detailed in patent literature.

| Step | Conditions | Notes |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0–5°C | To introduce nitro groups for regioselectivity |

| Chlorination | Using chlorinating agents under controlled conditions | Selectively replaces nitro groups with chlorine |

| Reduction | Catalytic hydrogenation | Converts nitro groups back to amines |

| Salt Formation | Treatment with HCl | Final hydrochloride salt |

Research Findings:

This multi-step process provides high regioselectivity and purity but involves more steps and reagents, making it less economical for large-scale synthesis.

Industrial Production Considerations

In large-scale manufacturing, the synthesis emphasizes process safety, cost-effectiveness, and environmental considerations. The chlorination step is optimized to minimize excess reagents and by-products, with continuous purification techniques such as crystallization and filtration ensuring high purity.

Table 1: Comparative Overview of Preparation Methods

| Method | Reagents | Temperature | Yield (%) | Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Thionyl Chloride Chlorination | SOCl₂, 4-ethoxyaniline | 0–25°C | 85–90 | >99 | Simple, scalable | Excess reagent, gas evolution |

| Nitration-Reduction Route | HNO₃, H₂, catalysts | 0–80°C | 80–95 | >99 | High regioselectivity | Multi-step, costly |

Research Findings Summary

Research indicates that the chlorination of 4-ethoxyaniline derivatives under controlled conditions yields high-purity 3-chloro-4-ethoxyaniline, which can be directly converted into its hydrochloride salt. The choice of chlorinating agent and reaction parameters significantly impacts yield and regioselectivity. Patented methods emphasize the importance of temperature control, reagent stoichiometry, and purification steps to optimize product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxyaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of the chlorine atom with other functional groups .

Scientific Research Applications

Chemical Overview

- Molecular Formula : C₈H₁₁Cl₂NO

- Molecular Weight : Approximately 208.09 g/mol

- Structure : Characterized by a chloro group at the third position and an ethoxy group at the fourth position on the benzene ring.

Scientific Research Applications

3-Chloro-4-ethoxyaniline hydrochloride finds applications across various fields:

Organic Synthesis

- Serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals, facilitating the development of new compounds with potential therapeutic effects.

Biochemical Assays

- Utilized in studies involving enzyme inhibition and protein interactions, contributing to our understanding of biochemical pathways and molecular mechanisms.

Medicinal Chemistry

- Investigated for its potential therapeutic properties, particularly in cancer research where it shows promise as an antitumor agent .

Industrial Applications

- Employed in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

- Antitumor Activity :

-

Proteomic Applications :

- Binding affinity studies reveal critical insights into how this compound interacts with proteins, optimizing its use in proteomics and potential therapeutic applications.

- Cytotoxicity Assessments :

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Properties and Reactivity

Key analogues include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Key Applications |

|---|---|---|---|---|---|

| 3-Chloro-4-ethoxyaniline HCl | -Cl (C3), -OCH₂CH₃ (C4) | C₈H₁₀ClNO·HCl | 208.08 | ~40* | Dye intermediates |

| 3-Chloro-4-methoxyaniline HCl | -Cl (C3), -OCH₃ (C4) | C₇H₈ClNO·HCl | 194.05 | 38.5 | Dye/pharmaceutical synthesis |

| 3-Chloro-4-fluoroaniline HCl | -Cl (C3), -F (C4) | C₆H₅ClFNH₂·HCl | 188.02 | N/A | Agrochemical intermediates |

| 4-Ethoxyanilinium chloride | -OCH₂CH₃ (C4) | C₈H₁₂ClNO | 181.64 | N/A | Crystal engineering studies |

*Yield estimated from analogous methoxy derivative synthesis .

Key Differences:

- Electronic Effects: The ethoxy group (-OCH₂CH₃) in 3-chloro-4-ethoxyaniline provides stronger electron-donating resonance compared to methoxy (-OCH₃) or fluoro (-F) groups, influencing reactivity in electrophilic substitution .

- Solubility: Ethoxy derivatives exhibit higher lipophilicity than methoxy analogues, impacting their utility in solvent-dependent reactions .

- Synthetic Accessibility: Methoxy derivatives achieve higher yields (38.5%) due to milder steric hindrance, whereas ethoxy variants require optimized solvent systems for precipitation .

Industrial and Research Relevance

- Cost and Availability: Both 3-chloro-4-ethoxyaniline and its methoxy counterpart are expensive (>$100/g) due to niche applications and complex synthesis .

- Regiochemical Stability: Unlike hydroxylation-prone analogues, 3-chloro-4-ethoxyaniline resists substitution at the C3 position, ensuring product integrity in downstream reactions .

- Crystallography: 4-Ethoxyanilinium chloride forms hydrogen-bonded chains (N–H···Cl) and π-π interactions, contrasting with the layered packing of chloro-substituted derivatives .

Research Findings and Data

Biological Activity

3-Chloro-4-ethoxyaniline hydrochloride (CAS Number: 5211-02-9) is an organic compound that has garnered attention in biochemical research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including interactions with enzymes and proteins, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of aniline characterized by the presence of a chlorine atom at the third position and an ethoxy group at the fourth position on the benzene ring. Its molecular formula is C₈H₉ClN₂O, with a molecular weight of approximately 171.62 g/mol. The compound's structure influences its reactivity and interaction with biological systems, making it a subject of interest in pharmacological studies.

Biological Activity

Enzyme Interaction

Research indicates that 3-chloro-4-ethoxyaniline exhibits potential interactions with various enzymes and proteins, influencing key biochemical pathways. These interactions can lead to either inhibition or activation of specific molecular targets, which are crucial for understanding its role in proteomics and therapeutic applications.

Inhibition Studies

One notable study demonstrated that structural analogs of 3-chloro-4-ethoxyaniline, particularly those with variations in substituents, showed differing levels of cytotoxicity against cancer cell lines. For instance, compounds similar to 3-chloro-4-ethoxyaniline were evaluated for their ability to inhibit cell proliferation in prostate cancer cell lines (LNCaP and PC3), revealing significant differences based on structural modifications .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloroaniline | C₆H₆ClN | Lacks ethoxy group; simpler structure |

| 4-Ethoxyaniline | C₈H₁₁NO | Does not contain chlorine; different reactivity |

| 3-Nitro-4-ethoxyaniline | C₈H₁₀ClN₂O₂ | Contains a nitro group; different biological activity |

| 2-Chloro-4-ethoxyaniline | C₈H₁₀ClN | Chlorine on a different position; affects properties |

The distinct substitution pattern of 3-chloro-4-ethoxyaniline imparts unique chemical reactivity and biological properties compared to its analogs, enhancing its utility in research applications.

Case Studies and Research Findings

- Antitumor Activity : A study highlighted that compounds structurally related to 3-chloro-4-ethoxyaniline exhibited significant antitumor activity. The presence of specific substituents influenced the compounds' ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Proteomic Applications : Interaction studies involving 3-chloro-4-ethoxyaniline focused on its binding affinity with proteins. These studies revealed critical insights into how the compound functions within biological systems, optimizing its use in proteomics and potential therapeutic applications.

- Cytotoxicity Assessments : In vitro evaluations demonstrated varying cytotoxic effects of related compounds against non-tumorigenic cells compared to tumorigenic cells. This suggests a selective action that could be leveraged for targeted therapies .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-ethoxyaniline hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution of 4-ethoxyaniline using chlorinating agents (e.g., SOCl₂ or PCl₃) under controlled anhydrous conditions. Optimize parameters using a factorial design: vary temperature (40–100°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst (e.g., AlCl₃) . Monitor reaction progress via TLC or HPLC. For hydrochloride salt formation, titrate with HCl gas in ethanol and precipitate under ice-cold conditions. Yield optimization may require iterative adjustments to stoichiometry and reflux duration .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?

- Methodological Answer : Combine multiple techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min; UV detection at 254 nm .

- NMR : Confirm aromatic substitution patterns (¹H NMR: δ 6.8–7.2 ppm for aromatic protons; ¹³C NMR for ethoxy group at ~60–70 ppm) .

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 202.6) .

Q. How can researchers mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Impurity Profiling : Identify common byproducts (e.g., di-chlorinated analogs or ethoxy group cleavage products) via LC-MS .

- Reaction Control : Use excess chlorinating agent to minimize incomplete substitution, but avoid prolonged heating to prevent over-chlorination .

- Purification : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for chlorination at the 3- vs. 5-position. The ethoxy group’s electron-donating effect directs electrophilic attack to the meta position .

- Experimental Validation : Synthesize isotopically labeled analogs (e.g., ¹³C-ethoxy) and track substitution patterns via 2D NMR (HSQC, HMBC) .

Q. How does the hydrochloride salt form influence the stability and solubility of 3-Chloro-4-ethoxyaniline under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40–80°C, pH 1–13) with HPLC monitoring. The hydrochloride form typically exhibits higher aqueous solubility but may hydrolyze in alkaline conditions (pH >10) .

- Thermal Analysis : Use DSC/TGA to determine decomposition onset (~200–220°C, similar to analogs in ).

Q. What strategies resolve contradictions in reported biological activity data for 3-Chloro-4-ethoxyaniline derivatives?

- Methodological Answer :

- Data Harmonization : Cross-validate assays (e.g., enzyme inhibition vs. cytotoxicity) using standardized protocols (IC₅₀ determination with p38 MAP kinase inhibitors as controls) .

- Batch Variability Analysis : Compare impurity profiles (e.g., residual solvents or isomers) across studies via GC-MS and NMR .

Q. How can computational tools predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model ligand-receptor binding (e.g., cytochrome P450 enzymes). Parameterize force fields for chlorine and ethoxy groups .

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate bioavailability and toxicity profiles .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with vermiculite. Store in airtight containers away from oxidizers .

Q. How should researchers design experiments to assess environmental persistence of this compound?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates in soil/water matrices .

- Photolysis Studies : Expose aqueous solutions to UV light (254 nm) and track degradation products via LC-QTOF-MS .

Data Presentation and Reproducibility

Q. What statistical methods ensure robust analysis of dose-response data for this compound in pharmacological studies?

- Methodological Answer :

- Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Report EC₅₀ values with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.